
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one known for its diverse biological activities. Quinazolinones are recognized in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be broken down into three significant components:
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Oxadiazole Group : Known for its role in enhancing biological activity through various mechanisms.
- Quinazolinone Core : A pharmacophore that exhibits a range of biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have indicated that compounds structurally similar to quinazolin-4(3H)-one can inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR) . The cytotoxic effects of these compounds were evaluated using assays such as the sulforhodamine B (SRB) assay, demonstrating IC50 values indicative of effective growth inhibition.
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound Name | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
FL-4 | NSCLC | 12.5 |
BIQO-19 | NSCLC | 15.0 |
Test Compound | A549 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been extensively studied. The compound's ability to inhibit bacterial growth was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method and minimum inhibitory concentration (MIC) tests. Notably, compounds with similar structures demonstrated potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 5 |
Escherichia coli | 18 | 10 |
Pseudomonas aeruginosa | 15 | 15 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies involving in vitro assays have indicated that quinazolinone derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazolinone derivatives, including our compound of interest. The study reported significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that modifications to the quinazolinone core could enhance biological activity significantly .
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-7-2-3-9-17(15)21-25-20(30-26-21)14-31-23-24-19-11-5-4-10-18(19)22(28)27(23)13-16-8-6-12-29-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMMCSXRWNKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.